2,2,2-Trichloroethyl chlorosulfate

Vue d'ensemble

Description

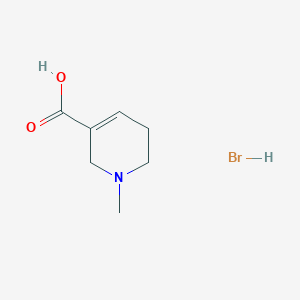

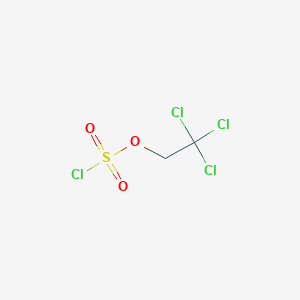

2,2,2-Trichloroethyl chlorosulfate (CAS Number: 764-09-0) is a chemical compound with the molecular formula C2H2Cl4O3S . It is also known by other names such as 1,1,1-trichloro-2-chlorosulfonyloxyethane and Chlorosulfuric acid, 2,2,2-trichloroethyl ester .

Synthesis Analysis

The synthesis of 2,2,2-Trichloroethyl chlorosulfate has been reported in the literature. For instance, it has been used as a reagent for the sulfation of chlorophenols . The sulfation process involves the reaction of the corresponding chlorophenols with 2,2,2-trichloroethyl chlorosulfate using N,N-dimethylaminopyridine (DMAP) as a base .Molecular Structure Analysis

The molecular structure of 2,2,2-Trichloroethyl chlorosulfate can be represented by the InChI code1S/C2H2Cl4O3S/c3-2(4,5)1-9-10(6,7)8/h1H2 . The compound has a molecular weight of 247.9 g/mol . Chemical Reactions Analysis

While specific chemical reactions involving 2,2,2-Trichloroethyl chlorosulfate are not detailed in the search results, it is known to participate in sulfation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,2,2-Trichloroethyl chlorosulfate include a molecular weight of 247.9 g/mol . It has a computed XLogP3-AA value of 2.3, indicating its lipophilicity . The compound has no hydrogen bond donors, three hydrogen bond acceptors, and two rotatable bonds . Its exact mass is 247.844926 g/mol, and its monoisotopic mass is 245.847876 g/mol . The topological polar surface area is 51.8 Ų .Applications De Recherche Scientifique

Application in Physical Chemistry

The molecular structure and conformational properties of 2,2,2-trichloroethyl chloroformate, a compound related to 2,2,2-Trichloroethyl chlorosulfate, were determined experimentally using gas-phase electron diffraction (GED) and theoretically based on quantum-chemical calculations at the MP2 and DFT levels of theory . Further experimental measurements such as UV-visible, IR and Raman spectroscopy were complemented with the corresponding theoretical studies . All experimental results and calculations confirm the presence of two conformers .

Application in Organic Chemistry

The 2,2,2-Trichloroethyl (TCE) moiety of 2,2,2-trichloroethanol is mainly used as a protecting group for acids, acetals and also phosphoryl groups of nucleotides . It can be easily cleaved by zinc reduction . Some of its other applications include: Conversion of per-O-acetylated sugars to per-O-acetylated trichloroethyl derivatives .

Application in Analytical Chemistry

2,2,2-Trichloroethyl chloroformate is used as a derivatizing reagent in gas chromatographic/mass spectrometric determination of a large range of amphetamine-related drugs and ephedrines in plasma, urine, and hair samples . This method involves the conversion of these substances into derivatives that are more suitable for analysis by gas chromatography/mass spectrometry .

Application in Medicinal Chemistry

2,2,2-Trichloroethyl chloroformate was used as a starting reagent during the synthesis of 6-Nor-9,10-dihydrolysergic acid methyl ester . This compound is a derivative of lysergic acid, which is a precursor to many ergoline alkaloids that have pharmaceutical uses .

Application in Synthetic Organic Chemistry

2,2,2-Trichloroethyl chlorosulfate is used in the synthesis of 3,3-Dichloro-γ- and δ-Lactams from N-Alkenyl-Tethered Trichloroacetamides . This process involves microwave-assisted atom transfer radical cyclization, catalyzed by RuCl2 (PPh3)3 . The microwave activation significantly enhances reaction rates, leading to the formation of the corresponding lactams in yields ranging from good to excellent . Some of the lactams prepared in this work were evaluated for their hemolytic and cytotoxic responses .

Application in Environmental Chemistry

2,2,2-Trichloroethyl chlorosulfate can be used in the degradation of several chlorophenols using advanced oxidative processes . Several chlorophenols with different numbers of chloride substituents (2-chlorophenol, 2,4-dichlorophenol, and 2,4,5-trichlorophenol) were chosen for a thorough study . UV photolysis, Fenton, and photo-Fenton processes were tested as advanced oxidative processes .

Safety And Hazards

Propriétés

IUPAC Name |

1,1,1-trichloro-2-chlorosulfonyloxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2Cl4O3S/c3-2(4,5)1-9-10(6,7)8/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFQWRQASGSRKAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(Cl)(Cl)Cl)OS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2Cl4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60471414 | |

| Record name | 2,2,2-TRICHLOROETHYL CHLOROSULFATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60471414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,2-Trichloroethyl chlorosulfate | |

CAS RN |

764-09-0 | |

| Record name | 2,2,2-TRICHLOROETHYL CHLOROSULFATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60471414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl N-Benzyloxycarbonyl-3-[(2R)-piperidinyl)]-(2R,3S)-dihydroxrpropanoate](/img/structure/B23971.png)

![1H-pyrrolo[2,3-b]pyridine 7-oxide](/img/structure/B23979.png)

![4-[2-(3,4-Dihydro-6,7-dimethoxy-4-methyl-3-oxo-2-quinoxalinyl)ethyl]-3H-1,2,4-triazole-3,5(4H)-dione](/img/structure/B24017.png)